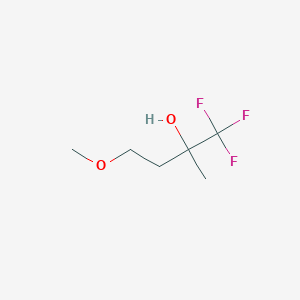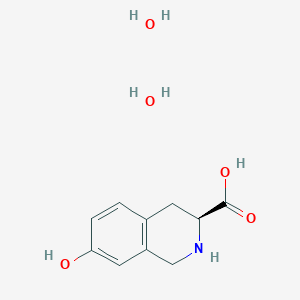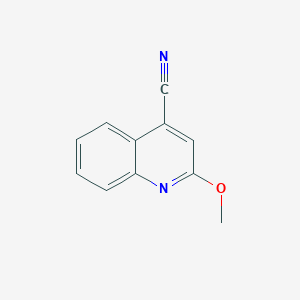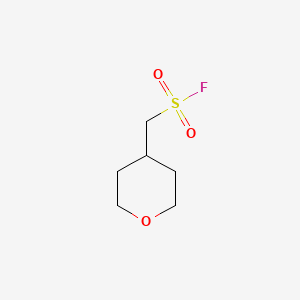
1,1,1-Trifluoro-4-methoxy-2-methylbutan-2-ol
Overview
Description
1,1,1-Trifluoro-4-methoxy-2-methylbutan-2-ol is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly referred to as TMMB or trifluoromethoxy-methylbutanol, and it is a colorless liquid with a boiling point of 103-105°C.
Scientific Research Applications
Environmental Degradation and Monitoring
Microbial Degradation : Polyfluoroalkyl chemicals, due to their widespread use and persistence, have raised environmental concerns. Research by Liu and Avendaño (2013) reviews microbial degradation as a pathway to mitigate the environmental impact of such substances. They highlight the significance of understanding microbial pathways to assess the fate and transformation of PFAS precursors into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) (Liu & Avendaño, 2013).
Human Exposure via Drinking Water : Domingo and Nadal (2019) review the presence of PFAS in drinking water and the associated human health risks. Their findings underscore the importance of monitoring and managing PFAS levels in water supplies to mitigate potential health risks (Domingo & Nadal, 2019).
Health and Environmental Impact
Developmental Toxicity : Lau, Butenhoff, and Rogers (2004) provide an overview of the developmental toxicity of PFOS and PFOA, two well-known PFAS compounds. Their research indicates potential health risks associated with exposure to these substances, prompting further investigation into their effects on human health and the environment (Lau, Butenhoff, & Rogers, 2004).
Bioaccumulation Concerns : Conder et al. (2008) critically review the bioaccumulation potential of PFCAs and compare them with regulatory criteria for persistent and bioaccumulative compounds. Their findings suggest that while PFAS are environmentally persistent, their bioaccumulation potential varies, influencing regulatory and management approaches (Conder et al., 2008).
Innovative Removal Techniques
Adsorption and Removal Technologies : Liu et al. (2020) review the effectiveness of carbonaceous nanomaterials in adsorbing PFAS from water. Their work contributes to understanding the mechanisms behind PFAS adsorption and highlights the potential of such materials in remediation efforts (Liu et al., 2020).
Wastewater Treatment : Arvaniti and Stasinakis (2015) explore the occurrence and removal of PFAS during wastewater treatment, emphasizing the challenges in eliminating these substances. Their review indicates the need for advanced treatment technologies to address PFAS contamination effectively (Arvaniti & Stasinakis, 2015).
properties
IUPAC Name |
1,1,1-trifluoro-4-methoxy-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O2/c1-5(10,3-4-11-2)6(7,8)9/h10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKHOTDQNSSCMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1248603-13-5 | |
| Record name | 1,1,1-trifluoro-4-methoxy-2-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1426312.png)


![Methyl (2S,4S)-4-[(cyclopentylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426317.png)
![2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426318.png)
![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1426319.png)
![2-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426321.png)
![3-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426322.png)
![4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426323.png)


![2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426331.png)
![Methyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426333.png)